molecular formula C13H16O5 B7994025 2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde

2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde

Cat. No.: B7994025
M. Wt: 252.26 g/mol
InChI Key: VLJFQXDCRRWMHV-UHFFFAOYSA-N
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Description

2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a 1,3-dioxolane ring linked via an ethoxy group at the 2-position and a methoxy group at the 3-position of the aromatic ring (Fig. 1). The 1,3-dioxolane moiety acts as a protective group for carbonyl functionalities, enhancing stability under specific synthetic conditions .

Properties

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-11-4-2-3-10(9-14)13(11)18-6-5-12-16-7-8-17-12/h2-4,9,12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJFQXDCRRWMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCC2OCCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

Scientific Research Applications

2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the 1,3-dioxolane ring can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with variations in substituents, linker groups, and aromatic systems (Table 1).

Table 1: Structural Comparison of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde and Analogs

Compound Name Key Structural Features Functional Implications Reference
This compound Ethoxy linker, 1,3-dioxolane, 3-methoxy group Enhanced stability; aldehyde reactivity
2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde Methoxy linker instead of ethoxy Reduced flexibility; potential solubility differences
4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde Bromophenyl ketone substituent Increased molecular weight; electrophilic ketone
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde Dimethylamino group at ethoxy position Electron-donating effect; enhanced nucleophilic reactivity
2-(4-Nitrobezoxy)-3-methoxybenzaldehyde Nitrobenzyloxy group Electron-withdrawing effect; increased electrophilicity
4-[2-(1,3-Dioxolan-2-yl)phenyl]phenol Biphenyl system with dioxolane Altered conjugation; phenolic reactivity

Key Research Findings

  • Synthetic Challenges : The discontinued status of 2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde may relate to synthetic scalability rather than chemical instability, as similar dioxolane-containing compounds are widely utilized .
  • Electronic Effects: Substituents like dimethylamino (electron-donating) or nitro (electron-withdrawing) significantly alter reactivity patterns, as shown in chalcone-forming reactions .
  • Biological Activity: Dioxolane rings in compounds like difenoconazole contribute to metabolic stability, implying that the target compound’s dioxolane-ethoxy group may similarly resist enzymatic degradation .

Biological Activity

The compound 2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde is a derivative of benzaldehyde that incorporates a 1,3-dioxolane moiety. This structural modification is significant as dioxolanes are known for their diverse biological activities, including antibacterial and antifungal properties. This article explores the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4

This compound features:

  • A methoxy group at the 3-position of the benzaldehyde ring.
  • An ethoxy group linked through a dioxolane ring.

Antibacterial Activity

Research indicates that compounds containing 1,3-dioxolane structures exhibit notable antibacterial properties. A study synthesized various dioxolane derivatives and tested them against several bacterial strains. The findings revealed that many derivatives displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

CompoundBacterial StrainMIC (µg/mL)
1S. aureus625–1250
4E. faecalis625
6S. epidermidis<1000

The compound this compound was included in this category, showing promising results against S. aureus and other strains, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. The same study highlighted that most synthesized dioxolane derivatives exhibited antifungal effects against Candida albicans.

CompoundFungal StrainActivity Level
1C. albicansNo activity
4C. albicansSignificant

The results indicated that while some compounds were inactive against C. albicans, others demonstrated significant antifungal activity, suggesting that structural modifications could enhance efficacy .

The biological activity of dioxolane derivatives is often attributed to their ability to interfere with bacterial cell wall synthesis and fungal cell membrane integrity. The presence of the methoxy and ethoxy groups may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies

  • Antibacterial Screening : A comprehensive screening of dioxolane derivatives against multiple bacterial strains revealed that compounds with specific substitutions exhibited enhanced activity profiles compared to their unsubstituted counterparts. For instance, the incorporation of electron-donating groups like methoxy significantly improved antibacterial potency .
  • Antifungal Efficacy : In a comparative study involving several dioxolane-based compounds, it was found that modifications at the 3-position of the benzaldehyde significantly influenced antifungal activity against C. albicans. Compounds featuring bulky groups showed reduced activity due to steric hindrance .

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